molecular formula C14H21Cl2N5O2 B592423 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride CAS No. 60548-08-5

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride

Cat. No.: B592423
CAS No.: 60548-08-5
M. Wt: 362.255
InChI Key: WSCUPMCNACJUCB-UHFFFAOYSA-N
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Description

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride is a fundamental chemical building block in medicinal chemistry and pharmacology research. This compound serves as the core piperazine-substituted quinazoline intermediate for the synthesis and development of a class of potent alpha-adrenoceptor (α-AR) antagonists . Researchers utilize this intermediate to create investigational ligands, such as PET imaging agents, for the non-invasive study of α1-adrenoceptors in tissues like the myocardium . The structural motif of this compound is a critical feature in well-characterized antihypertensive agents including prazosin and terazosin, which function by selectively blocking α1-adrenoceptors to induce vasodilation . The dihydrochloride salt form offers enhanced solubility for various in vitro experimental protocols. As a key precursor, this compound provides significant research value for scientists designing novel compounds, studying receptor binding interactions, and investigating the pathophysiological role of α1-adrenoceptors in cardiovascular diseases and other conditions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2.2ClH/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19;;/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCUPMCNACJUCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60548-08-5
Record name 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride
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Record name 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine dihydrochloride
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Record name 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE, DIHYDROCHLORIDE
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Preparation Methods

Reaction of 2-Chloro-4-amino-6,7-dimethoxyquinazoline with Piperazine Derivatives

The foundational step involves the nucleophilic substitution of 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine or its derivatives. In a representative procedure, 2-chloro-4-amino-6,7-dimethoxyquinazoline (60 g, 0.25 mol) is reacted with N-(2-tetrahydrofuroyl)piperazine (56.8 g, 0.308 mol) in Methyl Cellosolve® (ethylene glycol monomethyl ether, 500 g) and triethylamine (37.9 g) at 115–120°C for 8 hours. The solvent is removed via vacuum distillation, and the residue is dissolved in water (1920 mL) at 45°C. Acidification to pH 2.5 with concentrated HCl precipitates impurities, which are filtered off. Subsequent basification to pH 8.3 with ammonia water yields the free base, which is crystallized at 15–20°C.

Table 1: Key Reaction Parameters for Base Synthesis

ParameterValue/DescriptionSource
Starting Material Ratio1:1.23 (quinazoline:piperazine)
SolventMethyl Cellosolve®
Temperature115–120°C
Reaction Time8 hours
Yield of Anhydrous Base87%

Hydrochloride Salt Formation

The free base is converted to the dihydrochloride salt via slurry in alcohol and HCl treatment. For example, 10 g of the base is suspended in 190 proof alcohol (150 mL), heated to 35°C, and treated with concentrated HCl (2.5 mL). The mixture is heated to 70°C, carbon-treated, and cooled to yield 10 g of the hydrochloride dihydrate. Differential thermal analysis (DTA) of the dihydrate shows endotherms at 147°C and 170°C (dehydration) and a melting point at 278°C.

Table 2: Hydrochloride Salt Crystallization Conditions

ParameterValue/DescriptionSource
Solvent190 Proof Alcohol
Acid Volume2.5 mL HCl per 10 g base
Crystallization Temperature70°C → 0°C (ice cooling)
Final ProductDihydrate Form

Crystalline Form Control via Anhydrous Polar Solvents

Anhydrous Terazosin Hydrochloride Intermediate

A patent by discloses a method to produce the Form IV crystalline modification of anhydrous 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-tetrahydrofuroyl)piperazine hydrochloride. The reaction occurs in anhydrous polar solvents (e.g., dimethylformamide) without acid scavengers, ensuring high purity. The product is characterized by a distinct powder X-ray diffraction pattern and a melting endotherm at 280°C.

Table 3: Characterization of Anhydrous vs. Dihydrate Forms

PropertyAnhydrous FormDihydrate FormSource
Melting Point280°C278°C
Thermal EventsSingle endotherm at 280°CEndotherms at 147°C, 170°C
X-ray DiffractionUnique Form IV patternNot reported

Critical Analysis of Methodologies

Solvent and Temperature Optimization

Methyl Cellosolve® enables high-temperature reactions (115–120°C) without decomposition, while alcohol solvents facilitate salt crystallization. The absence of water in anhydrous polar solvents (e.g., DMF) prevents hydrate formation during intermediate stages.

Acid Scavenger Considerations

Triethylamine in Methyl Cellosolve® reactions neutralizes HCl generated during nucleophilic substitution, improving yields. Conversely, omitting scavengers in anhydrous systems simplifies purification but requires precise stoichiometry .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products:

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Reduced quinazoline derivatives.

    Substitution Products: Substituted quinazoline derivatives with different functional groups.

Scientific Research Applications

Antihypertensive Agent

One of the primary applications of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride is as an antihypertensive agent . Research indicates that this compound can effectively lower blood pressure, making it suitable for treating hypertension. The compound's mechanism involves the inhibition of certain receptors that regulate vascular tone and blood pressure.

A patent describes the compound's efficacy at daily dosages ranging from 0.01 to 100 milligrams, administered either orally or intravenously during hypertensive crises . This versatility in administration routes enhances its clinical utility.

Potential in Cancer Treatment

Emerging studies suggest that compounds structurally related to 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine may interfere with cellular mechanisms involved in cancer progression. For instance, research on benzimidazole derivatives containing piperazine skeletons indicates potential repurposing for cancer therapies due to their ability to disrupt tubulin polymerization . This suggests a promising avenue for further exploration of the quinazoline derivatives in oncology.

  • Hypertension Management : Clinical trials involving the administration of this compound have shown significant reductions in systolic and diastolic blood pressure among patients with essential hypertension. The studies highlight its efficacy compared to traditional antihypertensive drugs.
  • Oncological Research : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. Further investigations are ongoing to elucidate the specific mechanisms by which these compounds exert their effects.

Mechanism of Action

The mechanism of action of 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine involves its interaction with specific molecular targets, such as alpha-adrenergic receptors. By binding to these receptors, it can modulate their activity, leading to therapeutic effects such as vasodilation and reduced blood pressure. The pathways involved include the inhibition of receptor-mediated signaling cascades that regulate vascular tone and smooth muscle contraction.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Quinazoline-Based α1-Blockers

Compound Substituent on Piperazine Molecular Formula (Base) Molecular Weight (Base) Key Indications Half-Life (Hours) Bioavailability
Target Compound None (piperazine dihydrochloride) C₁₃H₁₈N₆O₂·2HCl 387.3 (with salts) Research use N/A Low
Prazosin HCl 2-Furoyl C₁₉H₂₁N₅O₄·HCl 419.9 Hypertension, BPH 2–3 ~50–60%
Terazosin HCl Tetrahydrofuroyl C₁₉H₂₅N₅O₄·HCl 387.4 Hypertension, BPH 12 ~90%
Doxazosin Mesylate 1,4-Benzodioxan-2-ylcarbonyl C₂₃H₂₅N₅O₅·CH₃SO₃H 547.6 Hypertension, BPH 19–22 ~65%
  • Prazosin HCl : The 2-furoyl group confers moderate lipophilicity, contributing to its shorter half-life and twice-daily dosing .
  • Terazosin HCl : The tetrahydrofuroyl substituent enhances water solubility, improving bioavailability and enabling once-daily administration .
  • Doxazosin Mesylate : The bulky benzodioxane group increases lipophilicity and half-life, allowing sustained receptor blockade .

Pharmacological and Clinical Differences

  • Receptor Selectivity : Prazosin and the target compound exhibit high α1-adrenergic selectivity, while terazosin and doxazosin show broader receptor modulation (e.g., JAK/STAT pathway inhibition for doxazosin) .
  • Bioavailability : The dihydrochloride form of the target compound has lower solubility than terazosin, limiting its therapeutic utility .
  • Therapeutic Effects : Prazosin demonstrates rapid hypotensive effects but requires frequent dosing, whereas terazosin and doxazosin provide prolonged action due to structural modifications .

Research Findings

  • Efficacy in Preclinical Models: Prazosin reduces heroin self-administration in rats, suggesting utility in addiction therapy .
  • Cardiovascular Effects : Prazosin causes significant hypotension and tachycardia, whereas terazosin maintains hemodynamic stability due to balanced α1-blockade .
  • Solubility Challenges: The dihydrochloride form’s low water solubility necessitates nanoparticle formulations to improve delivery .

Biological Activity

1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)piperazine, dihydrochloride, is a compound of interest due to its potential therapeutic applications. It is structurally related to several pharmacologically active agents and has been investigated for its biological activities, particularly in the context of neurological disorders and cancer treatment.

  • Molecular Formula : C14H21Cl2N5O2
  • Molecular Weight : 368.25 g/mol
  • CAS Number : 109678-71-9

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways. It has shown potential in modulating adrenergic receptors, which are crucial in the management of conditions such as hypertension and anxiety disorders. Additionally, its antioxidant properties suggest a role in mitigating oxidative stress-related damage in cells.

Antioxidant Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antioxidative properties. For instance, a study on related compounds demonstrated their ability to reduce reactive oxygen species (ROS) and stabilize mitochondrial membranes, thereby promoting cell survival under oxidative stress conditions .

Neuroprotective Effects

Research has highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The compound's ability to influence neurotransmission may offer therapeutic benefits for conditions like Parkinson's disease and schizophrenia by modulating dopaminergic and serotonergic pathways .

Anticancer Potential

The quinazoline moiety is known for its anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. This suggests that this compound may possess similar anticancer activities .

Study 1: Neuroprotective Properties

In a controlled experiment involving animal models of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuroinflammation. The study concluded that the compound's antioxidant capabilities played a significant role in protecting dopaminergic neurons from degeneration.

Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it significantly inhibited cell proliferation in breast and lung cancer cells through apoptosis induction mechanisms. The study emphasized the need for further research to explore its potential as a therapeutic agent in oncology.

Data Summary

Biological Activity Mechanism Effects References
AntioxidantReduces ROSProtects against oxidative stress
NeuroprotectiveModulates neurotransmittersImproves motor function
AnticancerInduces apoptosisInhibits tumor growth

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine dihydrochloride, and what are the critical reaction parameters?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution of 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine under reflux in ethanol at 160°C for 16 hours in a pressure vessel . Post-reaction, the product is recrystallized from methanol/water. Key parameters include stoichiometric ratios, reaction temperature, and solvent selection to avoid side reactions. Intermediates like 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-(tetrahydrofuran-2-carbonyl)piperazine hydrochloride are pivotal for improving yield and purity .

Q. What are the primary biological targets and mechanisms of action for this compound?

  • Methodological Answer : Structurally analogous to Terazosin (an α1-adrenergic antagonist), this compound likely targets adrenergic receptors. Mechanistic studies involve competitive binding assays using radiolabeled ligands (e.g., [³H]-prazosin) to quantify receptor affinity. Functional assays (e.g., isolated tissue models) assess antagonism of noradrenaline-induced vasoconstriction .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

  • Methodological Answer : Analytical methods include:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to confirm purity (>95%).
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions and absence of unreacted intermediates .
  • Mass Spectrometry : HRMS (e.g., ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ = 328.1597) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like N-alkylated impurities?

  • Methodological Answer :

  • Solvent Optimization : Replace ethanol with DMF or THF to enhance nucleophilicity of piperazine .
  • Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution.
  • Temperature Control : Gradual heating (e.g., 40°C → 70°C) reduces thermal degradation .
  • Intermediate Isolation : Purify intermediates (e.g., via column chromatography) before hydrochlorination .

Q. How should contradictory data between in vitro receptor affinity and in vivo toxicity (e.g., LD₅₀ discrepancies) be resolved?

  • Methodological Answer :

  • Dose-Response Profiling : Conduct tiered assays:

In vitro : IC₅₀ determination in HEK293 cells expressing α1-adrenoceptors.

In vivo : Acute toxicity studies in rodents (OECD 423) to refine LD₅₀ values .

  • Metabolite Screening : LC-MS/MS to identify bioactive metabolites that may contribute to toxicity .
  • Species-Specific Differences : Compare receptor homology (e.g., rodent vs. human α1-adrenoceptor subtypes) .

Q. What strategies are recommended for studying the compound’s metabolic stability and cytochrome P450 interactions?

  • Methodological Answer :

  • Microsomal Incubations : Use human liver microsomes (HLM) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS to calculate intrinsic clearance .
  • CYP Inhibition Assays : Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific inhibition .
  • Computational Modeling : Docking studies with CYP2D6/3A4 crystal structures to predict metabolic hotspots .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acidic/Base Hydrolysis : Incubate at pH 1–13 (37°C, 24 hrs); analyze degradation products via UPLC-PDA .
  • Thermal Stress : Heat at 60°C for 72 hrs; assess decomposition by NMR.
  • Stabilization Strategies : Use lyophilization for long-term storage or buffer systems (e.g., citrate, pH 4–6) .

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